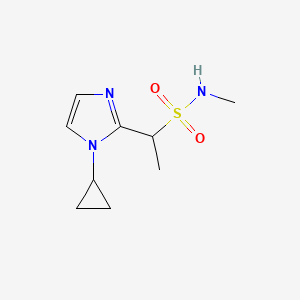
2,4-Pyridinedicarbonitrile, 6-formyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyridinedicarbonitrile, 6-formyl- is a heterocyclic organic compound with the molecular formula C8H3N3O. It is characterized by the presence of two cyano groups and a formyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Pyridinedicarbonitrile, 6-formyl- can be synthesized through various methods. One common approach involves the hydration of 2,4-pyridinedicarbonitrile using nitrilase enzymes from microorganisms such as Rhodococcus erythropolis. This biocatalytic process selectively hydrolyzes one of the cyano groups to form the corresponding carboxamide, which can then be further oxidized to the formyl derivative .
Industrial Production Methods
Industrial production of 2,4-Pyridinedicarbonitrile, 6-formyl- typically involves chemical synthesis routes that ensure high yield and purity. The use of nitrilase enzymes in biocatalysis offers an environmentally friendly alternative to traditional chemical methods, as it operates under mild conditions and produces fewer by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Pyridinedicarbonitrile, 6-formyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the formyl group.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the cyano groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2,4-Pyridinedicarboxylic acid.
Reduction: 2,4-Diaminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
2,4-Pyridinedicarbonitrile, 6-formyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2,4-Pyridinedicarbonitrile, 6-formyl- involves its interaction with specific molecular targets. For example, in biocatalytic processes, nitrilase enzymes selectively hydrolyze the cyano groups, leading to the formation of carboxamides or carboxylic acids. The formyl group can undergo further chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarbonitrile: Similar in structure but with cyano groups at different positions.
3,4-Pyridinedicarbonitrile: Another isomer with cyano groups at the 3 and 4 positions.
2,3-Pyrazinedicarbonitrile: A related compound with a pyrazine ring instead of pyridine
Uniqueness
2,4-Pyridinedicarbonitrile, 6-formyl- is unique due to the presence of both cyano and formyl groups on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H3N3O |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
6-formylpyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C8H3N3O/c9-3-6-1-7(4-10)11-8(2-6)5-12/h1-2,5H |
InChI Key |
IATPHYCELCTFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13949946.png)
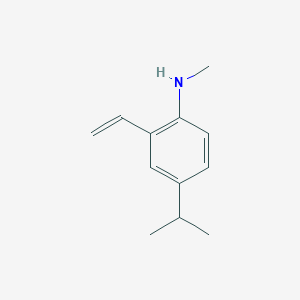
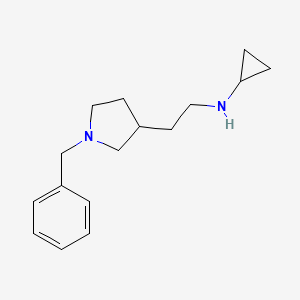

![2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13949980.png)
![2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine](/img/structure/B13949982.png)
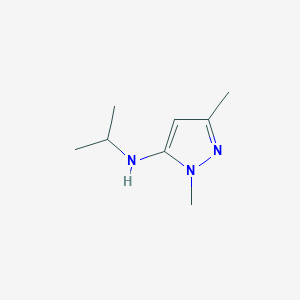

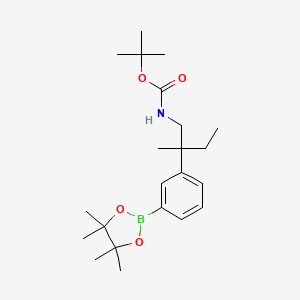
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B13950019.png)



